molecular formula C15H19N5OS B14974742 2-({7-Phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)-N-propylacetamide

2-({7-Phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)-N-propylacetamide

Cat. No.: B14974742
M. Wt: 317.4 g/mol
InChI Key: OBZXPUDYVCHZGV-UHFFFAOYSA-N
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Description

2-({7-Phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)-N-propylacetamide is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmacology, and industrial applications .

Preparation Methods

The synthesis of 2-({7-Phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)-N-propylacetamide involves multiple steps, starting with the preparation of the imidazole ring. . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-({7-Phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)-N-propylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-({7-Phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Compared to other imidazole derivatives, 2-({7-Phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)-N-propylacetamide exhibits unique properties due to its specific substituents. Similar compounds include:

    Clemizole: An antihistaminic agent with a similar imidazole core.

    Omeprazole: An antiulcer drug that also contains an imidazole ring.

    Metronidazole: A bactericidal agent with an imidazole structure.

These compounds share the imidazole ring but differ in their substituents and overall structure, leading to distinct biological activities and applications .

Properties

Molecular Formula

C15H19N5OS

Molecular Weight

317.4 g/mol

IUPAC Name

2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]-N-propylacetamide

InChI

InChI=1S/C15H19N5OS/c1-2-8-16-13(21)11-22-15-18-17-14-19(9-10-20(14)15)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,16,21)

InChI Key

OBZXPUDYVCHZGV-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=NN=C2N1CCN2C3=CC=CC=C3

Origin of Product

United States

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